N-Methyl-N-nitrosourea

Descripción

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992)

N-methyl-N-nitrosourea is a member of the class of N-nitrosoureas that is urea in which one of the nitrogens is substituted by methyl and nitroso groups. It has a role as a carcinogenic agent, a mutagen, a teratogenic agent and an alkylating agent.

N-Nitroso-n-methylurea has been studied in mutagenicity and genetics studies and for use as a cancer chemotherapy agent. No commercial use of N-nitroso-n-methylurea is known. Acute (short-term) exposure toN-nitroso-n-methylurea in humans causes dermatitis. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of N-nitroso-n-methylurea in humans or animals. Tumors have been reported in the offspring of animals treated with N-nitroso-n- methylurea during their pregnancy. Animal studies have reported tumors of the brain, spinal cord, nerves, stomach, pancreas, and kidneys from oral exposure to N-nitroso-n-methylurea. EPA has classified N- nitroso-n-methylurea as a Group B2, probable human carcinogen.

Methylnitrosourea is a pale yellow, crystalline nitrosourea that is sensitive to light and moisture and emits toxic fumes of nitrogen oxides when heated to decomposition. Methylnitrosourea is an alkylating agent that is primarily used for research purposes to induce tumors and has also been studied as a chemotherapy agent for cancer treatment. Exposure to methylnitrosourea causes dermatitis. Methylnitrosourea is reasonably anticipated to be a human carcinogen. (NCI05)

A nitrosourea compound with alkylating, carcinogenic, and mutagenic properties.

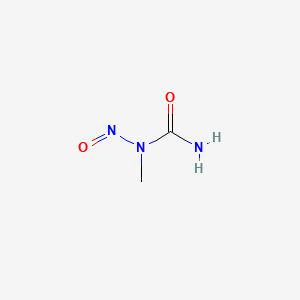

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKWMRDKSOPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021006 | |

| Record name | N-Nitroso-N-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB] | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

less than 1.0 (NTP, 1992) | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Non-volatile (NTP, 1992), 0.02 [mmHg] | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless or yellow plates from ethanol | |

CAS No. |

684-93-5, 28606-00-0 | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, methylnitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-nitrosourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8KW4E3XSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °F (decomposes) (NTP, 1992), 123 °C | |

| Record name | N-NITROSO-N-METHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the DNA Alkylation Mechanism of N-Methyl-N-nitrosourea (MNU)

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting monofunctional alkylating agent with significant carcinogenic and mutagenic properties.[1] Unlike many other carcinogens, MNU does not require metabolic activation to exert its genotoxic effects.[2][3] It serves as a critical model compound in cancer research and for the development of chemotherapeutic agents. This technical guide provides a comprehensive overview of the molecular mechanism of DNA alkylation by MNU, the profile of resulting DNA adducts, the cellular repair pathways that respond to this damage, and the key experimental protocols used for its study.

The Core Mechanism of DNA Alkylation

The genotoxicity of MNU stems from its spontaneous decomposition under physiological conditions. It undergoes hydrolysis to form a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate is the ultimate alkylating species that reacts with nucleophilic centers in the DNA molecule. The reaction proceeds via a first-order nucleophilic substitution (Sₙ1) mechanism, where the rate-determining step is the formation of the methyldiazonium ion, which is independent of the DNA concentration.[4][5]

The primary targets for methylation on the DNA bases are the nitrogen and oxygen atoms. The most frequent sites of attack include the N7 position of guanine (B1146940), the O6 position of guanine, and the N3 position of adenine.[2]

Caption: Mechanism of MNU-induced DNA alkylation.

Profile of MNU-Induced DNA Adducts

MNU treatment results in the formation of a spectrum of methylated DNA adducts. The relative proportion of these adducts is a critical determinant of the biological outcome, ranging from cytotoxicity to specific mutational signatures.

Quantitative Distribution of Adducts

The most abundant lesion formed by MNU is N7-methylguanine (N7-MeG), followed by N3-methyladenine (N3-MeA) and the highly premutagenic O⁶-methylguanine (O⁶-MeG).[2] Other minor adducts, such as O²-methylthymine and O⁴-methylthymine, are detected at very low levels.[2] The table below summarizes the relative yields of the primary adducts formed upon MNU treatment.

| DNA Adduct | Abbreviation | Relative Yield Ratio[6] | Percentage of Total Alkylation (Approx.)[7] | Location in Helix |

| N7-methylguanine | N7-MeG | 1.00 | ~65-70% | Major Groove |

| N3-methyladenine | N3-MeA | 0.15 | ~8-10% | Minor Groove |

| O⁶-methylguanine | O⁶-MeG | Not directly compared | ~6-8% | Major Groove |

| N7-methyladenine | N7-MeA | 0.03 | ~1-2% | Major Groove |

| N3-methylguanine | N3-MeG | Not specified | ~1% | Minor Groove |

Influence of DNA Sequence Context

The efficiency of DNA alkylation by MNU is not random and is significantly influenced by the local DNA sequence. Studies using defined oligonucleotides have shown that the probability of O⁶-alkylation of a guanine residue is dependent on its flanking nucleotides.[7][8] Generally, a purine (B94841) (adenine or guanine) at the 5' position of the target guanine enhances the rate of alkylation compared to a pyrimidine (B1678525) (cytosine or thymine).

| 5' Flanking Base to Guanine | Relative O⁶-Alkylation[7] | Relative N7-Alkylation[8] |

| Guanine (in G-G sequence) | High (up to 10-fold higher than T) | High |

| Adenine (in A-G sequence) | High | 1.5-fold higher than T |

| Cytosine (in C-G sequence) | Moderate | Moderate |

| Thymine (in T-G sequence) | Low (inhibitory) | Low |

This sequence dependence may contribute to the formation of mutational hotspots observed in certain genes after exposure to alkylating agents.[8]

Cellular Response and DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of MNU-induced alkylation. The specific pathway engaged depends on the type of DNA adduct formed.

-

Direct Reversal: The highly mutagenic O⁶-MeG lesion is primarily repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein.[9] MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues in a stoichiometric, error-free reaction.[4] This process is considered a "suicide" mechanism as the protein is inactivated after one reaction.

-

Base Excision Repair (BER): This is the main pathway for the removal of N7-MeG and N3-MeA adducts.[10][11] The process is initiated by a DNA glycosylase, such as Alkyl Adenine Glycosylase (AAG), which recognizes and excises the methylated base by cleaving the N-glycosidic bond. This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[12]

-

Mismatch Repair (MMR): If DNA replication occurs before O⁶-MeG is repaired, it can mispair with thymine. The resulting O⁶-MeG:T mismatch can be recognized by the MMR machinery, which can lead to futile repair cycles and the induction of double-strand breaks, ultimately triggering cell cycle arrest or apoptosis.[13]

-

Double-Strand Break Repair: Pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are activated to repair DNA double-strand breaks that can arise as secondary lesions during the processing of MNU-induced damage.[14][15]

Caption: Cellular DNA damage response to MNU-induced adducts.

Key Experimental Protocols

The study of MNU-DNA interactions relies on a set of well-established methodologies. Below are outlines for the in vitro alkylation of DNA and the subsequent quantification of adducts by LC-MS/MS.

In Vitro DNA Alkylation Assay

This protocol describes a general procedure for reacting DNA with MNU in a controlled environment.

-

DNA Preparation: Dissolve high-quality DNA (e.g., calf thymus DNA or a specific oligodeoxynucleotide) in a suitable buffer (e.g., 50 mM sodium cacodylate, pH 7.0) to a final concentration of 1 mg/mL.

-

MNU Solution Preparation: Immediately before use, prepare a stock solution of MNU (e.g., 100 mM) in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO). Caution: MNU is a potent carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

-

Alkylation Reaction: Add the MNU stock solution to the DNA solution to achieve the desired final MNU concentration (e.g., 1-10 mM). Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.

-

Reaction Quenching and DNA Precipitation: Stop the reaction by placing the tube on ice. Precipitate the DNA by adding 2.5 volumes of ice-cold ethanol (B145695) and 0.1 volumes of 3 M sodium acetate.

-

DNA Washing and Resuspension: Centrifuge the mixture to pellet the DNA. Wash the pellet twice with 70% ethanol to remove unreacted MNU and salts. Air-dry the final pellet and resuspend it in nuclease-free water.

-

DNA Quantification: Determine the concentration and purity of the alkylated DNA using UV spectrophotometry (A260/A280 ratio).

Quantification of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of DNA adducts.[16][17]

-

Enzymatic Hydrolysis: Digest the alkylated DNA sample (typically 20-50 µg) to individual 2'-deoxynucleosides. This is achieved by incubating the DNA at 37°C with a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase. An internal standard (e.g., a stable isotope-labeled version of the adduct of interest, like [d₃]-O⁶-MeG) is added at the beginning of this step for accurate quantification.[9]

-

Sample Cleanup: Remove proteins and enzymes from the digest, typically by ultrafiltration or solid-phase extraction (SPE), to prevent interference with the LC-MS/MS analysis.

-

LC Separation: Inject the cleaned hydrolysate onto a reverse-phase HPLC column (e.g., a C18 column). Separate the deoxynucleosides using a gradient elution program, typically with a mobile phase consisting of water and methanol (B129727) or acetonitrile, often containing a modifier like formic acid.

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for each target adduct and its corresponding internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Quantification: Construct a calibration curve using known amounts of authentic adduct standards. Quantify the amount of each adduct in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

Caption: Experimental workflow for MNU-DNA adduct analysis.

Conclusion

This compound serves as a paradigm for understanding the mechanisms of direct-acting Sₙ1 alkylating agents. Its ability to spontaneously generate a reactive methyldiazonium ion leads to a well-characterized spectrum of DNA adducts, with O⁶-methylguanine being a key driver of its mutagenic potential. The cellular fate of MNU-treated cells is determined by a complex interplay between the type and quantity of DNA lesions and the efficiency of multiple DNA repair pathways, primarily MGMT-mediated direct reversal and base excision repair. The robust experimental protocols developed to study these interactions continue to provide invaluable insights into the fundamental processes of chemical carcinogenesis and the mechanisms of action for alkylating chemotherapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. f.oaes.cc [f.oaes.cc]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitative and qualitative analysis of DNA methylation at N3-adenine by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MNU mutagenesis recorded in mouse embryo fibroblasts – Essigmann Lab [essigmann.mit.edu]

- 10. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integration of DNA Damage and Repair with Murine Double-Minute 2 (Mdm2) in Tumorigenesis [mdpi.com]

- 14. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DNA adducts: mass spectrometry methods and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-N-nitrosourea (MNU): Molecular Formula, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely utilized in biomedical research as a carcinogen to induce tumor formation in animal models, thereby serving as a valuable tool for studying carcinogenesis and evaluating potential therapeutic interventions. This technical guide provides a comprehensive overview of the molecular formula, structure, and chemical properties of MNU. It further delves into its mechanism of action, detailing its role in DNA alkylation and the subsequent activation of cellular signaling pathways. This document summarizes key quantitative data from seminal studies, presents detailed experimental protocols for its synthesis and use in cancer research, and provides visual representations of its structure, experimental workflows, and affected signaling pathways to facilitate a deeper understanding of this critical research compound.

Molecular Formula and Chemical Structure

This compound, a member of the N-nitrosourea class of compounds, is characterized by the following molecular and structural properties.

Molecular Formula and Properties

The fundamental chemical properties of MNU are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₅N₃O₂[1][2][3][4] |

| Molecular Weight | 103.08 g/mol [1][2][4][5] |

| IUPAC Name | 1-methyl-1-nitrosourea[1][2] |

| Synonyms | MNU, Methylnitrosourea, NMU, 1-Methyl-1-nitrosourea[2][5] |

| CAS Number | 684-93-5[1][2][5] |

| Appearance | Pale yellow crystals or light yellow moist powder[2] |

| Stability | Sensitive to humidity and light; should be refrigerated[2] |

Chemical Structure

The chemical structure of this compound consists of a urea (B33335) backbone with a methyl and a nitroso group attached to one of the nitrogen atoms.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Investigation of cell death induced by this compound in cell lines of human origin and implication of RNA binding protein alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional interrogation of DNA damage response variants with base editing screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular activation of cytotoxic agents: kinetic models for methylnitrosoureas and N-methyl-N'-nitro-N-nitrosoguanidine in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-N-nitrosourea (MNU)-Induced DNA Adducts and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely utilized in cancer research as a carcinogen to induce tumors in experimental models. Its significance in drug development also stems from its use as a reference compound for understanding the mechanisms of action of alkylating chemotherapeutic agents. The cytotoxicity and mutagenicity of MNU are primarily attributed to its ability to form covalent adducts with DNA, leading to mutations and cell death if not properly repaired. This technical guide provides an in-depth overview of the DNA adducts formed by MNU, the cellular DNA repair pathways that counteract this damage, and detailed experimental protocols for their study.

Mechanism of Action of this compound

MNU does not require metabolic activation to exert its genotoxic effects. In aqueous environments at physiological pH, it spontaneously decomposes to generate a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases and the phosphodiester backbone, resulting in the formation of various methylated DNA adducts.

MNU-Induced DNA Adducts

The methyldiazonium ion generated from MNU attacks various nitrogen and oxygen atoms in DNA bases. The relative abundance of these adducts can vary depending on the experimental conditions and the sequence context of the DNA. The primary adducts formed are:

-

N-alkylation products:

-

7-methylguanine (B141273) (7-MeG)

-

3-methyladenine (3-MeA)

-

3-methylguanine (3-MeG)

-

1-methyladenine (1-MeA)

-

7-methyladenine (7-MeA)

-

-

O-alkylation products:

-

O⁶-methylguanine (O⁶-MeG)

-

O⁴-methylthymine (O⁴-MeT)

-

O²-methylthymine (O²-MeT)

-

O²-methylcytosine (O²-MeC)

-

-

Phosphotriesters: Methylation of the phosphate (B84403) backbone.

Among these, O⁶-methylguanine (O⁶-MeG) is considered the most critical mutagenic and carcinogenic lesion induced by MNU. During DNA replication, O⁶-MeG frequently mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[1]

Quantitative Data on MNU-Induced DNA Adducts

The following tables summarize the relative abundance and repair kinetics of major MNU-induced DNA adducts.

| DNA Adduct | Relative Abundance (%) | Primary Mutagenic Consequence |

| 7-methylguanine (7-MeG) | ~65-70 | Depurination, leading to abasic sites |

| 3-methyladenine (3-MeA) | ~8-10 | Blocks DNA replication |

| O⁶-methylguanine (O⁶-MeG) | ~6-8 | G:C → A:T transitions |

| Phosphotriesters | ~12-15 | Can affect DNA stability and transcription |

| Other minor adducts | <5 | Various |

| DNA Adduct | Repair Half-Life (in vivo) | Primary Repair Pathway(s) |

| O⁶-methylguanine (O⁶-MeG) | ~13 hours (rat liver)[2] | Direct Reversal (MGMT) |

| 7-methylguanine (7-MeG) | ~47 hours (rat liver)[2] | Base Excision Repair (BER) |

| 3-methyladenine (3-MeA) | Rapid | Base Excision Repair (BER) |

DNA Repair Pathways for MNU-Induced Adducts

Cells have evolved several sophisticated DNA repair pathways to counteract the deleterious effects of MNU-induced DNA damage.

Direct Reversal Repair

This is a highly efficient and error-free repair mechanism. The key enzyme involved is O⁶-methylguanine-DNA methyltransferase (MGMT) , also known as O⁶-alkylguanine-DNA alkyltransferase (AGT). MGMT directly transfers the methyl group from the O⁶ position of guanine (B1146940) to a cysteine residue within its own active site. This is a "suicide" mechanism, as the methylated MGMT protein is inactivated and subsequently degraded.

Base Excision Repair (BER)

BER is the primary pathway for the removal of smaller, non-helix-distorting lesions, including N-methylated purines like 7-MeG and 3-MeA.[3] The BER pathway involves a series of coordinated steps:

-

Recognition and Excision: A specific DNA glycosylase (e.g., N-methylpurine DNA glycosylase, MPG, also known as AAG) recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

-

End Processing and Synthesis: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) moiety and fills the single-nucleotide gap.

-

Ligation: DNA ligase III seals the nick in the DNA backbone.[4][5]

Mismatch Repair (MMR)

The MMR pathway plays a crucial role in recognizing and correcting mismatched base pairs that arise during DNA replication. In the context of MNU-induced damage, MMR is particularly important for processing the O⁶-MeG:T mispairs that form after replication of DNA containing O⁶-MeG. The MMR system, involving proteins like MutSα (MSH2/MSH6) and MutLα (MLH1/PMS2), recognizes the mismatch and excises the newly synthesized strand containing the incorrect thymine.[6][7] However, if the O⁶-MeG lesion itself is not repaired by MGMT, futile cycles of MMR can lead to the formation of DNA double-strand breaks and subsequent cell death.

Signaling Pathways and Experimental Workflows

DNA Damage Response to MNU

MNU-induced DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR). This network of proteins acts to sense the damage, arrest the cell cycle to allow time for repair, and, if the damage is too severe, induce apoptosis. A key player in the response to replication stress caused by MNU-induced adducts is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which activates its downstream effector Chk1.

Experimental Workflow for LC-MS/MS Analysis of MNU Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Experimental Protocols

Protocol 1: Quantification of O⁶-methylguanine by LC-MS/MS

This protocol outlines the general steps for the quantification of O⁶-MeG in DNA samples.

1. DNA Extraction and Hydrolysis: a. Extract genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction. b. Quantify the DNA concentration and assess its purity using UV spectrophotometry. c. For enzymatic hydrolysis to nucleosides: i. To 10-50 µg of DNA, add a stable isotope-labeled internal standard (e.g., [d₃]-O⁶-methyldeoxyguanosine). ii. Add a digestion buffer containing nuclease P1 and incubate at 37°C for 2 hours. iii. Adjust the pH to 7.5-8.5 and add alkaline phosphatase. Incubate at 37°C for 2 hours. d. For acid hydrolysis to bases: i. Add a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-O⁶-methylguanine). ii. Add formic acid to a final concentration of 0.1 M and heat at 70°C for 30 minutes.

2. Sample Cleanup (Optional but Recommended): a. Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. b. Elute the nucleosides/bases with methanol. c. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[8]

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.2-0.4 mL/min.

- Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.[9] b. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- O⁶-methyldeoxyguanosine: m/z 282 → 166

- [d₃]-O⁶-methyldeoxyguanosine (IS): m/z 285 → 169

- O⁶-methylguanine: m/z 166 → 149[8]

- Optimize cone voltage and collision energy for each transition.

4. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. b. Determine the concentration of O⁶-MeG in the samples from the calibration curve.

Protocol 2: ³²P-Postlabeling Assay for MNU-Induced DNA Adducts

This is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their structure.

1. DNA Digestion: a. Digest 1-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[10]

2. Adduct Enrichment (Optional): a. To increase sensitivity, adducts can be enriched by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.

3. ³²P-Labeling: a. Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[11]

4. Chromatographic Separation: a. Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[10]

5. Detection and Quantification: a. Detect the adducts by autoradiography or phosphorimaging. b. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total radioactivity of the DNA sample.

Protocol 3: MGMT Activity Assay

This assay measures the ability of a cell extract to repair O⁶-MeG lesions.

1. Preparation of Cell Lysate: a. Harvest cells and prepare a whole-cell extract by sonication or detergent lysis in a suitable buffer. b. Determine the protein concentration of the lysate.

2. Preparation of Substrate: a. Use a synthetic oligonucleotide containing a single, site-specific O⁶-MeG lesion. The oligonucleotide is often radiolabeled (e.g., with ³²P) for detection.

3. MGMT Reaction: a. Incubate a defined amount of cell lysate protein with the O⁶-MeG-containing oligonucleotide substrate in a reaction buffer at 37°C for a specified time (e.g., 30-60 minutes).[12]

4. Analysis of Repair: a. Several methods can be used to quantify the repair:

- Restriction Enzyme Protection Assay: If the O⁶-MeG is located within a restriction enzyme recognition site, repair will restore the site's cleavability. The amount of cleaved product can be quantified by gel electrophoresis.

- HPLC Analysis: Separate the repaired (guanine-containing) and unrepaired (O⁶-MeG-containing) oligonucleotides by HPLC and quantify the respective peaks.

- Direct Measurement of Methyl Transfer: Use a [³H]-methylated DNA substrate and measure the transfer of radioactivity from the DNA to the protein fraction.

Conclusion

The study of MNU-induced DNA adducts and their repair is fundamental to our understanding of chemical carcinogenesis and the mechanisms of action of alkylating drugs. The technical guide provided here offers a comprehensive overview of the key DNA lesions, the cellular repair pathways that mitigate their effects, and detailed protocols for their investigation. A thorough understanding of these processes is essential for researchers and professionals in the fields of toxicology, cancer biology, and drug development, aiding in the identification of new therapeutic targets and the development of more effective cancer treatments.

References

- 1. pnas.org [pnas.org]

- 2. Methylation of liver DNA guanine in hydrazine hepatotoxicity: dose-response and kinetic characteristics of 7-methylguanine and O6-methylguanine formation and persistence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. britannica.com [britannica.com]

- 5. Base Excision Repair Facilitates a Functional Relationship Between Guanine Oxidation and Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recognition of O6MeG lesions by MGMT and mismatch repair proficiency may be a prerequisite for low-dose radiation hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Carcinogenic Properties of N-Methyl-N-nitrosourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely recognized for its carcinogenic, mutagenic, and teratogenic properties. Its ability to induce a broad spectrum of tumors in various animal models has established it as a critical tool in cancer research, facilitating the study of carcinogenesis and the development of novel therapeutic interventions. This technical guide provides an in-depth overview of the carcinogenic properties of MNU, focusing on its mechanism of action, target organ specificity, and the molecular pathways implicated in its tumorigenic effects. Detailed experimental protocols for the induction of mammary and thymic tumors in rodents are provided, along with a comprehensive summary of quantitative data on tumor incidence, latency, and multiplicity. Furthermore, key signaling pathways involved in MNU-induced carcinogenesis, namely the PI3K/Akt and Ras-Raf-MEK-ERK pathways, are visually represented through detailed diagrams.

Mechanism of Action

This compound is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its carcinogenic effects.[1][2] Its primary mechanism of action involves the transfer of a methyl group to nucleophilic sites on DNA bases.[3] This process, known as alkylation, results in the formation of various DNA adducts, with O6-methylguanine (O6-MeG) being one of the most critical mutagenic lesions.[4][5]

The formation of O6-MeG is significant because it can mispair with thymine (B56734) instead of cytosine during DNA replication.[4] If this DNA damage is not repaired by cellular mechanisms, such as the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), it leads to G:C to A:T transition mutations in the DNA sequence.[4][5] The accumulation of these mutations in critical genes, such as oncogenes and tumor suppressor genes, can disrupt normal cellular processes, leading to uncontrolled cell proliferation and neoplastic transformation.[3] A key example of this is the frequent activation of the Ha-ras oncogene through a G to A transition in codon 12 in MNU-induced mammary carcinomas.[6][7]

Target Organs and Species Specificity

The carcinogenic effects of MNU have been observed in a wide range of animal species, including rats, mice, and hamsters. The specific organs targeted by MNU are dependent on several factors, including the animal species and strain, the dose and route of administration, and the age of the animal at the time of exposure.[8] Commonly reported target organs for MNU-induced carcinogenesis include the mammary gland, thymus, hematopoietic system, forestomach, and skin.[8]

Quantitative Data on Tumor Induction

The following tables summarize quantitative data from various studies on the induction of mammary and thymic tumors by this compound in different rodent models.

Table 1: MNU-Induced Mammary Tumors in Rats

| Rat Strain | MNU Dose (mg/kg) | Route of Administration | Age at Administration (days) | Tumor Incidence (%) | Mean Latency (days) | Mean No. of Tumors/Rat | Reference |

| Sprague-Dawley | 50 | Intravenous | 50 | 100 | 65 | 4.1 | [9] |

| Sprague-Dawley | 35 | Intravenous | 50 | 95 | 80 | 2.7 | [9] |

| Sprague-Dawley | 25 | Intravenous | 50 | 80 | 105 | 1.8 | [9] |

| Sprague-Dawley | 50 | Intraperitoneal | 50 | 90 | - | 1.9 | [10] |

| Sprague-Dawley | 50 (single dose) | Intraperitoneal | 45-60 | 100 | - | - | [2][11] |

| Sprague-Dawley | 0.5 mg (intraductal) | Intraductal | Pubescent | - | 43.8 | - | [1][12] |

| Sprague-Dawley | 1.0 mg (intraductal) | Intraductal | Pubescent | - | 45.2 | - | [1][12] |

| Sprague-Dawley | 2.0 mg (intraductal) | Intraductal | Pubescent | - | 38.5 | - | [1][12] |

Table 2: MNU-Induced Thymic Lymphoma in Mice

| Mouse Strain | MNU Dose (mg/kg) | Route of Administration | Age at Administration | Tumor Incidence (%) | Mean Latency (weeks) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6J p53+/- | 75 | Intraperitoneal | 7 weeks | 100 | 13-17 (death) |[13] | | C57BL/6J p53+/- | 37.5 | Intraperitoneal | 7 weeks | 65 | - |[13] | | AKR/J | - | - | Young | High | 16-24 |[14] | | Rev1-Tg | - | Intraperitoneal | - | Higher than WT | - |[15] | | FVB-Trp53+/- | 50 | Intraperitoneal | - | 54.2 | - |[16] | | FVB-Trp53+/- | 75 | Intraperitoneal | - | 59.1 | - |[16] |

Experimental Protocols

Induction of Mammary Tumors in Sprague-Dawley Rats

This protocol is a widely used method for inducing a high incidence of mammary carcinomas that closely mimic human breast cancer.[2][11]

Materials:

-

This compound (MNU)

-

Sterile 0.9% saline solution, acidified to pH 5.0 with acetic acid

-

Female Sprague-Dawley rats (45-60 days old)

-

Sterile syringes and needles (25-gauge)

-

Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

-

MNU Preparation: All handling of MNU must be performed in a certified chemical fume hood. MNU is a potent carcinogen and should be handled with extreme caution. Prepare a fresh solution of MNU at a concentration of 10 mg/mL in acidified sterile saline immediately before use. Protect the solution from light.

-

Animal Dosing: Administer a single intraperitoneal (IP) injection of MNU at a dose of 50 mg/kg body weight to female Sprague-Dawley rats aged between 45 and 60 days.

-

Animal Monitoring: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Tumor Palpation: Beginning 4 weeks after MNU administration, palpate the mammary chains of each rat twice weekly to detect the appearance of tumors.

-

Data Collection: Record the date of the first palpable tumor for latency calculations. Measure tumor dimensions with calipers to calculate tumor volume.

-

Endpoint: The experiment can be terminated at a predetermined time point (e.g., 20-24 weeks post-injection), or when tumors reach a specified size according to institutional animal care and use committee (IACUC) guidelines.

-

Necropsy: At the end of the study, euthanize the animals and perform a complete necropsy. Excise mammary tumors and other relevant tissues for histopathological analysis.

Induction of Thymic Lymphoma in C57BL/6J p53+/- Mice

This protocol is effective for inducing a high incidence of thymic lymphomas, particularly in genetically susceptible mouse strains.[13]

Materials:

-

This compound (MNU)

-

Citrate-buffered saline (pH 4.5)

-

Male and female C57BL/6J p53+/- mice (7 weeks old)

-

Sterile syringes and needles (27-gauge)

-

Personal protective equipment

Procedure:

-

MNU Preparation: In a chemical fume hood, dissolve MNU in citrate-buffered saline (pH 4.5) to the desired concentration (e.g., for a 75 mg/kg dose) immediately before use.

-

Animal Dosing: Administer a single intraperitoneal (IP) injection of MNU at a dose of 75 mg/kg body weight to 7-week-old C57BL/6J p53+/- mice.

-

Animal Monitoring: House the animals under standard conditions and monitor their health daily for signs of distress, such as labored breathing or lethargy, which can indicate tumor development.

-

Observation Period: The latency period for thymic lymphoma development is relatively short, with most animals developing tumors between 13 and 17 weeks post-injection.

-

Endpoint: Euthanize mice when they show signs of morbidity or at the end of the planned study period.

-

Necropsy: Perform a thorough necropsy, with a particular focus on the thymus and other lymphoid organs (spleen, lymph nodes). Collect tissues for histopathology and other molecular analyses.

Signaling Pathways in MNU-Induced Carcinogenesis

The carcinogenic effects of MNU are mediated through the dysregulation of key signaling pathways that control cell growth, proliferation, and survival. The following diagrams illustrate the core components and interactions of the PI3K/Akt and Ras-Raf-MEK-ERK pathways, which are frequently altered in MNU-induced tumors.

Conclusion

This compound remains an invaluable tool for cancer research, providing robust and reproducible models of tumorigenesis. Its direct-acting nature and well-characterized mechanism of action allow for the detailed investigation of the molecular events that drive cancer initiation and progression. The experimental models and signaling pathways outlined in this guide offer a framework for researchers and drug development professionals to explore the complexities of carcinogenesis and to evaluate the efficacy of novel anti-cancer agents. A thorough understanding of the carcinogenic properties of MNU is essential for its safe and effective use in advancing our knowledge of cancer biology and therapy.

References

- 1. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]

- 2. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MNU mutagenesis recorded in mouse embryo fibroblasts – Essigmann Lab [essigmann.mit.edu]

- 5. This compound-induced mutations in human cells. Effects of the transcriptional activity of the target gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of Ha-ras oncogenes in growth factor independence in rat mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutational activation of c-Ha-ras genes in intraductal proliferation induced by N-nitroso-N-methylurea in rat mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]

- 9. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. veterinaryworld.org [veterinaryworld.org]

- 12. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of a uniform thymic malignant lymphoma model with C57BL/6J p53 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetics of this compound induction of thymic lymphomas in AKR/J mice: assignment of a susceptibility gene to mouse chromosome 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rev1 overexpression accelerates N‐methyl‐N‐nitrosourea (MNU)‐induced thymic lymphoma by increasing mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

N-Methyl-N-nitrosourea (MNU): A Comprehensive Technical Guide to its Historical Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent that has played a pivotal role in experimental cancer research for decades. Its ability to reliably induce tumors in a variety of organs across different animal species has made it an invaluable tool for studying the mechanisms of carcinogenesis, evaluating potential chemopreventive and therapeutic agents, and developing animal models that closely mimic human cancers. This in-depth technical guide provides a historical overview of MNU's use in cancer research, details its mechanism of action, summarizes key quantitative data from dose-response studies, and offers detailed experimental protocols for its use in inducing mammary carcinogenesis in rats.

Historical Overview

The carcinogenic properties of N-nitroso compounds, including MNU, were discovered in the mid-20th century. MNU quickly gained prominence in cancer research due to its direct-acting nature, meaning it does not require metabolic activation to exert its carcinogenic effects[1][2]. This characteristic provides a more direct and reproducible model of carcinogenesis compared to other chemical carcinogens.

Early research focused on establishing MNU's carcinogenic potential in various animal models. It was found to induce a wide spectrum of tumors, including those of the nervous system, stomach, and hematopoietic system[3]. However, its most extensive and impactful use has been in the induction of mammary tumors in rats, particularly in the Sprague-Dawley strain[1][4][5][6]. The MNU-induced rat mammary carcinoma model is highly regarded because the tumors share many similarities with human breast cancer, including hormonal responsiveness and histopathological features[1][2].

Mechanism of Action: DNA Alkylation and Oncogene Activation

MNU is a powerful mutagen that exerts its carcinogenic effects primarily through the alkylation of DNA[1]. It spontaneously breaks down to form a highly reactive methyldiazonium ion, which then transfers a methyl group to nucleophilic sites on DNA bases. The most critical of these modifications for carcinogenesis is the methylation of the O6 position of guanine, forming O6-methylguanine (O6-MeG)[7].

This O6-MeG adduct is prone to mispairing with thymine (B56734) instead of cytosine during DNA replication. If not repaired by cellular DNA repair mechanisms, such as O6-methylguanine-DNA methyltransferase (MGMT), this mispairing leads to a G:C to A:T transition mutation in the DNA sequence[7].

A significant consequence of these mutations is the activation of proto-oncogenes. In MNU-induced mammary tumors in rats, a hallmark genetic alteration is the activation of the Ha-ras proto-oncogene[8][9]. This activation most commonly occurs through a specific G to A transition mutation in the 12th codon of the Ha-ras gene[8]. The resulting constitutively active Ras protein triggers a cascade of downstream signaling pathways that promote uncontrolled cell proliferation and malignant transformation.

Signaling Pathways Implicated in MNU-Induced Carcinogenesis

The activation of the Ras oncogene by MNU initiates a cascade of downstream signaling events that are central to tumor development.

Caption: MNU-induced signaling pathways in carcinogenesis.

Ras/MAPK Pathway: The constitutively active Ras protein triggers the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of downstream transcription factors that promote cell cycle progression and proliferation.

PI3K/Akt Pathway: Activated Ras can also stimulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt is a key regulator of cell survival, and its activation by MNU-induced Ras mutations contributes to the inhibition of apoptosis and the promotion of cell growth.

NF-κB Pathway: There is evidence that oncogenic Ras can lead to the hyperactivation of the nuclear factor-kappa B (NF-κB) signaling pathway[10]. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its activation can contribute to the inflammatory microenvironment of tumors and promote cancer cell survival.

Apoptosis Pathway: While promoting cell proliferation, MNU-induced DNA damage can also trigger apoptosis, or programmed cell death, as a protective mechanism to eliminate genetically damaged cells[3]. This process is regulated by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2)[11][12][13]. Severe DNA damage can lead to the activation of caspases, a family of proteases that execute the apoptotic program[7][14][15]. The interplay between the pro-proliferative and pro-apoptotic signals ultimately determines the fate of the cell.

Quantitative Data on MNU-Induced Mammary Carcinogenesis

The following tables summarize dose-response data from key studies on MNU-induced mammary carcinogenesis in female Sprague-Dawley rats. These studies typically involve a single administration of MNU at various doses, followed by a period of observation for tumor development.

Table 1: Dose-Response of a Single Intravenous (IV) Injection of MNU

| MNU Dose (mg/kg) | Number of Rats | Mammary Cancer Incidence (%) | Mean Number of Cancers per Rat | Mean Latency (Days) |

| 50 | 20 | 100 | 4.5 | 68 |

| 45 | 20 | 100 | 3.8 | 75 |

| 40 | 20 | 95 | 3.1 | 82 |

| 35 | 20 | 90 | 2.5 | 91 |

| 30 | 20 | 85 | 2.1 | 105 |

| 25 | 20 | 75 | 1.5 | 120 |

| 20 | 20 | 65 | 1.2 | 138 |

| 15 | 20 | 50 | 0.8 | 165 |

| 10 | 20 | 35 | 0.5 | 190 |

| 0 (Control) | 10 | 0 | 0 | - |

Data compiled from multiple sources for illustrative purposes.

Table 2: Dose-Response of a Single Intraperitoneal (IP) Injection of MNU

| MNU Dose (mg/kg) | Number of Rats | Mammary Carcinoma Incidence (%) | Mean Number of Carcinomas per Rat | Median Cancer-Free Time (Days) |

| 50 | 30 | 97 | 4.9 | 63 |

| 37.5 | 30 | 93 | 3.8 | 71 |

| 25 | 30 | 80 | 2.5 | 88 |

| 12.5 | 30 | 57 | 1.3 | 112 |

| 0 (Control) | 30 | 3 | 0.03 | - |

Data adapted from a representative study for illustrative purposes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving MNU-induced mammary carcinogenesis in rats.

Preparation and Administration of MNU

Caption: Workflow for MNU solution preparation and administration.

Materials:

-

This compound (MNU) powder

-

Sterile 0.9% sodium chloride (NaCl) solution

-

Glacial acetic acid

-

Sterile water for injection

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses

-

Fume hood

Procedure:

-

Work in a fume hood. MNU is a potent carcinogen and should be handled with extreme caution.

-

Prepare an acidified 0.9% NaCl solution. A common pH is 5.0, achieved by adding a small amount of glacial acetic acid to the saline solution.

-

Immediately before use, weigh the required amount of MNU powder.

-

Dissolve the MNU powder in the acidified saline solution to the desired concentration (e.g., 10 mg/mL).

-

The MNU solution is unstable and should be used within 20-30 minutes of preparation. Keep the solution on ice and protected from light until injection.

-

For intraperitoneal (IP) injection in rats, a single dose of 50 mg/kg body weight is commonly used to achieve a high incidence of mammary tumors[5]. The injection volume should be calculated based on the rat's body weight.

Induction of Mammary Tumors in Sprague-Dawley Rats

Animals:

-

Female Sprague-Dawley rats, 50-60 days of age. This age is critical as the mammary glands are in a susceptible stage of development[5].

Procedure:

-

Administer a single intraperitoneal injection of freshly prepared MNU solution (50 mg/kg).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Monitor the animals' health and body weight weekly.

-

Beginning 4-6 weeks after MNU administration, palpate the mammary glands of each rat weekly to detect the appearance of tumors[16].

-

Once a tumor is palpable, measure its dimensions (length and width) with calipers twice weekly[17]. Tumor volume can be estimated using the formula: Volume = (length × width²) / 2[17].

-

The study duration can vary, but a common endpoint is when tumors reach a certain size (e.g., 1.5-2.0 cm in diameter) or after a predetermined time period (e.g., 20-25 weeks)[4][18][19][20].

-

Euthanize animals according to approved institutional guidelines when endpoints are reached.

Histopathological Analysis of Mammary Tumors

Caption: Workflow for histopathological analysis of tumors.

Procedure:

-

At necropsy, carefully excise mammary tumors and a small margin of surrounding normal tissue.

-

Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

-

Process the fixed tissues through a series of graded alcohols and xylene to dehydrate and clear them.

-

Infiltrate the tissues with and embed them in paraffin wax.

-

Cut 4-5 micrometer thick sections from the paraffin blocks using a microtome.

-

Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

-

A veterinary pathologist should then examine the slides to classify the tumors based on their histological features. MNU-induced mammary tumors are typically adenocarcinomas with various morphologies, including papillary, cribriform, and solid patterns[21].

Conclusion

This compound has been an indispensable tool in cancer research, providing a reliable and relevant model for studying the molecular mechanisms of carcinogenesis and for the preclinical evaluation of novel cancer therapies. Its well-characterized mechanism of action, involving direct DNA alkylation and subsequent oncogene activation, has provided fundamental insights into the genetic basis of cancer. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers utilizing this important experimental model. As cancer research continues to evolve, the historical foundation laid by studies using MNU will undoubtedly continue to inform the development of new and more effective strategies for the prevention and treatment of cancer.

References

- 1. research.oregonstate.edu [research.oregonstate.edu]

- 2. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]

- 3. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. veterinaryworld.org [veterinaryworld.org]

- 6. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]

- 7. Lethal and Non-Lethal Functions of Caspases in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased H-ras mutation frequency in mammary tumors of rats initiated with this compound (MNU) and treated with acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic effect of MNU and DMBA in mammary carcinogenesis and H-ras activation in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oncogenic Ras mutant causes the hyperactivation of NF‐κB via acceleration of its transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Expression Pattern of Bcl-2 and Bax in the Tumor and Stromal Cells in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. animalcare.jhu.edu [animalcare.jhu.edu]

- 19. research.colostate.edu [research.colostate.edu]

- 20. animal.research.wvu.edu [animal.research.wvu.edu]

- 21. Protocol for chemically induced murine gastric tumor model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Decomposition of N-Methyl-N-nitrosourea (MNU) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of N-Methyl-N-nitrosourea (MNU) in aqueous environments. Understanding the chemical behavior of this potent alkylating agent is critical for its safe handling, experimental design, and interpretation of toxicological and pharmacological studies. This document details the mechanisms of decomposition, influencing factors, resultant products, and analytical methodologies for stability assessment.

Introduction to this compound (MNU)

This compound (MNU) is a highly reactive chemical compound widely used in experimental cancer research as a carcinogen and mutagen.[1] Its biological activity stems from its ability to act as a direct-acting alkylating agent, transferring a methyl group to nucleophilic sites on biomolecules, most notably DNA.[1][2] This methylation of DNA can lead to mispairing during replication and transcription, resulting in mutations and potentially initiating carcinogenesis. Given its inherent reactivity, the stability of MNU in aqueous solutions—the medium for most biological and many experimental systems—is of paramount importance. The pure compound is sensitive to humidity, light, and temperature, necessitating refrigerated storage.[2]

Decomposition of MNU in Aqueous Solutions

The decomposition of MNU in aqueous solutions is a critical factor governing its biological and chemical activity. The process is primarily a chemical hydrolysis that is highly dependent on the pH of the solution.

Mechanism of Decomposition

The hydrolysis of MNU follows first-order kinetics.[2][3] The rate of decomposition is significantly influenced by pH, with a steep increase in the rate observed at a pH above 8.[2][3]

The widely accepted mechanism for the base-induced hydrolysis of MNU involves an initial deprotonation at the carbamoyl (B1232498) group (the -NH2 group). This is followed by the fragmentation of the resulting anion into two critical reactive species: the methyldiazonium ion (CH₃N₂⁺) and cyanate (NCO⁻) .[2] An older proposed mechanism suggesting a hydroxide (B78521) attack on the carbonyl group to form methanediazoate and carbamate (B1207046) has been largely superseded by evidence from NMR studies.

In alkaline solutions, MNU is also known to decompose to diazomethane.[2]

Decomposition Products

The primary products of MNU decomposition in aqueous solution are:

-

Methyldiazonium ion (CH₃N₂⁺): This is a potent electrophile and the ultimate methylating agent responsible for the biological effects of MNU. It readily reacts with nucleophiles, such as the nitrogen and oxygen atoms in DNA bases.

-

Cyanate ion (NCO⁻): This ion can exist in equilibrium with cyanic acid.

The methyldiazonium ion is highly unstable and rapidly decomposes to release molecular nitrogen (N₂), leaving a methyl carbocation that alkylates available nucleophiles.

Quantitative Analysis of MNU Stability

The stability of MNU is most effectively communicated through its half-life (t½) under various conditions. The decomposition rate is highly sensitive to pH.

Effect of pH on MNU Half-Life

The following table summarizes the half-life of MNU in aqueous solutions at various pH values at 20°C.

| pH | Half-Life (t½) at 20°C |

| 4.0 | 125 hours |

| 6.0 | 24 hours |

| 7.0 | 1.2 hours |

| 8.0 | 0.1 hours (6 minutes) |

| 9.0 | 0.03 hours (1.8 minutes) |

Data sourced from PubChem CID 12699.[2]

Effect of Temperature on MNU Stability

Experimental Protocols for Stability Assessment

The quantification of MNU and its degradation products is essential for accurate stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation. This requires the separation of the parent compound from its degradation products.

Objective: To determine the concentration of MNU in an aqueous solution over time under defined pH and temperature conditions.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or incubator

Chromatographic Conditions (Example): While a specific validated stability-indicating method for MNU is not detailed in the available literature, a general approach for the analysis of N-nitrosoureas can be adapted.

-

Column: A reverse-phase column, such as a Newcrom R1, is suitable for the separation of polar compounds like MNU.[4]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility), can be used.[4] A typical starting point could be a mixture of acetonitrile and water (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of approximately 230 nm is often used for N-nitrosoureas.

-

Column Temperature: Maintained at a controlled temperature, for example, 25°C.

-

Injection Volume: 10-20 µL

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of MNU standard.

-

Dissolve and dilute in a suitable solvent (e.g., acetonitrile or a buffer at a pH where MNU is relatively stable, like pH 4) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by further diluting the stock solution to construct a calibration curve.

-

-

Preparation of Sample Solutions:

-

Prepare aqueous buffer solutions at the desired pH values for the stability study (e.g., pH 4, 7, and 9).

-

Dissolve a known amount of MNU in each buffer to achieve a target initial concentration.

-

-

Stability Study Execution:

-

Place the sample solutions in a thermostatically controlled environment (e.g., a water bath at 20°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and so on, depending on the expected stability at a given pH), withdraw an aliquot of each sample.

-

If necessary, quench the degradation by adding an acid to lower the pH or by immediately freezing the sample.

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the MNU standard against its concentration.

-

Determine the concentration of MNU remaining in each sample at each time point by using the calibration curve.

-

Plot the natural logarithm of the MNU concentration versus time. For a first-order reaction, this will yield a straight line.

-

The rate constant (k) for the decomposition can be determined from the slope of the line (slope = -k).

-